2-Pyrrolidinyl Desmorpholinylrocuronium Bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

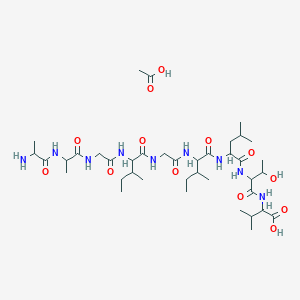

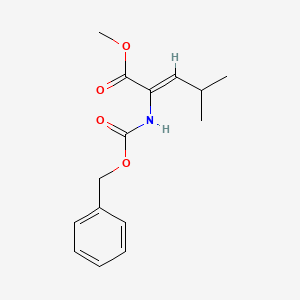

2-Pyrrolidinyl Desmorpholinylrocuronium Bromide (PDRB) is an important component of the class of drugs known as neuromuscular blocking agents (NMBAs). NMBAs are used to temporarily paralyze a patient's muscles, allowing for surgical procedures to be performed without the patient experiencing any pain or discomfort. PDRB is one of the most commonly used NMBAs and is used in a variety of medical procedures, including general anesthesia, laparoscopic surgery, and intubation. PDRB has a number of advantages over other NMBAs, including its rapid onset, long duration of action, and low toxicity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Rocuronium bromide, featuring 2-pyrrolidinyl and desmorpholinyl groups, is a key focus in the development of new synthetic methods and chemical transformations. A noteworthy contribution is the development of an efficient synthesis route for rocuronium bromide, highlighting the ring-opening of epoxide followed by pyrrolidine introduction, which avoids the generation of difficult-to-remove disubstituted impurities (Wu et al., 2017). This method presents a significant advancement in the synthesis of muscle relaxants by improving yield and reducing impurities.

Additionally, research into the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines via reaction with boron(III) bromide in dichloromethane exemplifies the versatility of pyrrolidine derivatives in chemical synthesis (Tehrani et al., 2000). This transformation, proceeding through an intermediate bicyclic aziridinium ion, showcases a rare conversion pathway from piperidines to pyrrolidines, underlining the chemical interest in pyrrolidinyl scaffolds for constructing complex molecules.

Catalysis and Organic Transformations

In the realm of catalysis, chiral pyrrolidinyl sulfonamides have been found to promote conjugate addition-elimination reactions between activated allylic bromides and 1,3-dicarbonyl compounds with high enantioselectivities (Xu et al., 2008). This discovery points to the critical role of pyrrolidine derivatives in facilitating highly selective and efficient synthetic routes to complex, functionally rich molecules, potentially including derivatives of 2-pyrrolidinyl desmorpholinylrocuronium bromide.

Marine-Derived Fungal Compounds

Exploration of marine-derived fungal compounds has led to the isolation of new pyrrolidine alkaloids with potential biological activities (Tsuda et al., 2005). These studies highlight the natural occurrence and pharmacological potential of pyrrolidine structures, suggesting that derivatives like this compound may also possess unique bioactive properties.

Antibacterial Activity

Research into novel 4-pyrrolidin-3-cyanopyridine derivatives, obtained from pyrrolidine substrates, has demonstrated significant antibacterial activity against a range of aerobic and anaerobic bacteria (Bogdanowicz et al., 2013). This underscores the potential of pyrrolidine and its derivatives, including this compound, in the development of new antimicrobial agents.

Wirkmechanismus

Target of Action

The primary target of 2-Pyrrolidinyl Desmorpholinylrocuronium Bromide, also known as Rocuronium, is the nicotinic cholinergic receptors at the motor end-plate . These receptors play a crucial role in transmitting signals from nerve cells to muscle cells, facilitating muscle contraction.

Mode of Action

Rocuronium acts by competing for cholinergic receptors at the motor end-plate . This competition prevents the binding of acetylcholine, a neurotransmitter, to these receptors, thereby inhibiting the transmission of signals from nerve cells to muscle cells. This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine and edrophonium .

Biochemical Pathways

The primary biochemical pathway affected by Rocuronium is the neuromuscular transmission pathway . By blocking the action of acetylcholine at the motor end-plate, Rocuronium inhibits the transmission of signals from nerve cells to muscle cells, leading to muscle relaxation . The downstream effects of this action include the facilitation of tracheal intubation and the provision of skeletal muscle relaxation during surgery or mechanical ventilation .

Pharmacokinetics

It is known that rocuronium has a rapid onset and intermediate duration of action

Result of Action

The primary molecular and cellular effect of Rocuronium’s action is the inhibition of neuromuscular transmission , resulting in muscle relaxation . This effect is utilized in modern anaesthesia to facilitate endotracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation .

Action Environment

The action, efficacy, and stability of Rocuronium can be influenced by various environmental factors. For instance, the presence of acetylcholinesterase inhibitors can antagonize the action of Rocuronium Additionally, certain patient characteristics, such as age, gender, and health status, can also influence the drug’s action and efficacy

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 2-Pyrrolidinyl Desmorpholinylrocuronium Bromide can be achieved by reacting Desmorpholinylrocuronium Bromide with pyrrolidine in the presence of a suitable base.", "Starting Materials": [ "Desmorpholinylrocuronium Bromide", "Pyrrolidine", "Suitable base" ], "Reaction": [ "Add Desmorpholinylrocuronium Bromide to a reaction vessel", "Add Pyrrolidine to the reaction vessel", "Add Suitable base to the reaction vessel", "Stir the reaction mixture at an appropriate temperature and for a suitable amount of time", "Isolate the product by filtration or other suitable means", "Purify the product by recrystallization or other suitable means" ] } | |

CAS-Nummer |

1190105-65-7 |

Molekularformel |

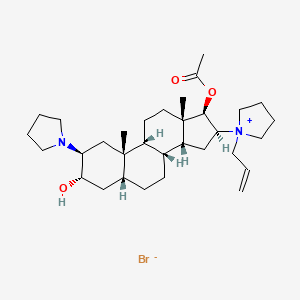

C32H53BrN2O3 |

Molekulargewicht |

593.7 g/mol |

IUPAC-Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide |

InChI |

InChI=1S/C32H53N2O3.BrH/c1-5-16-34(17-8-9-18-34)28-20-26-24-11-10-23-19-29(36)27(33-14-6-7-15-33)21-32(23,4)25(24)12-13-31(26,3)30(28)37-22(2)35;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |

InChI-Schlüssel |

WXZVCMSZGNGDKJ-FMCCZJBLSA-M |

Isomerische SMILES |

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |

SMILES |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |

Kanonische SMILES |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |

Synonyme |

1-[(2β,3α,5α,16β,17β)-17-(Acetyloxy)-3-hydroxy-2-(1-pyrrolidinyl)androstan-16-yl]-1-(2-propen-1-yl)-pyrrolidinium Bromide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

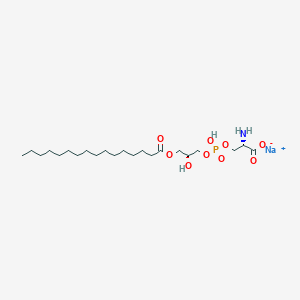

![(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1146208.png)